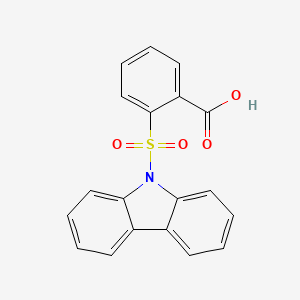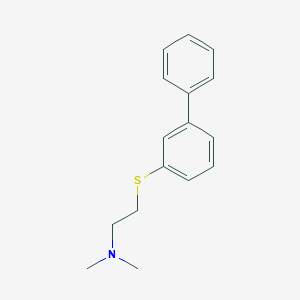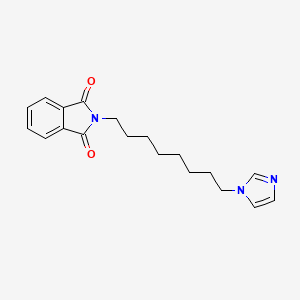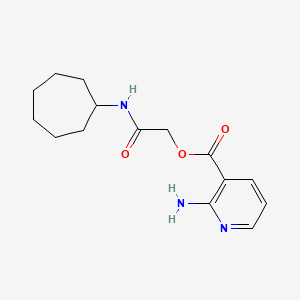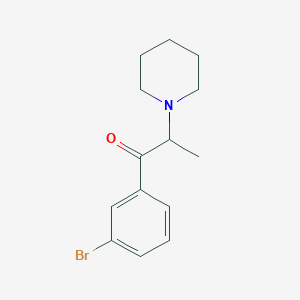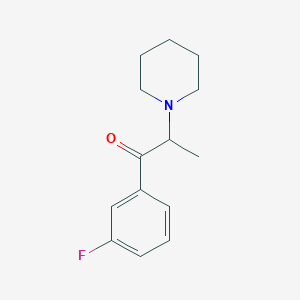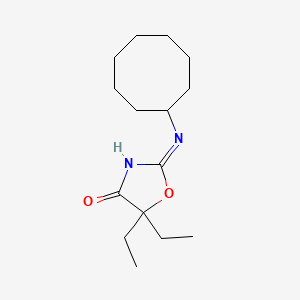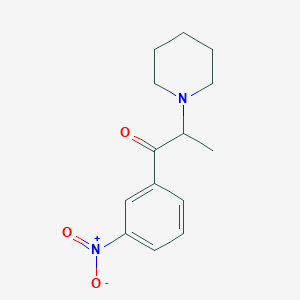
2-(N-Pyrrolidinyl)-3''-nitropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Pyrrolidinyl)-3’-nitropropiophenone is a synthetic compound that belongs to the class of cathinone derivatives. Cathinones are known for their psychoactive properties and are often referred to as “natural amphetamines” due to their structural similarity to amphetamines . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a nitro group attached to the aromatic ring, contributing to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-Pyrrolidinyl)-3’-nitropropiophenone typically involves the reaction of propiophenone with pyrrolidine and a nitrating agent. The process can be summarized as follows:
Formation of the Intermediate: Propiophenone is reacted with pyrrolidine under basic conditions to form the intermediate 2-(N-Pyrrolidinyl)propiophenone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: 2-(N-Pyrrolidinyl)-3’-aminopropiophenone.
Substitution: Halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
2-(N-Pyrrolidinyl)-3’-nitropropiophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly its effects on neurotransmitter pathways.
Medicine: Investigated for potential therapeutic applications, including its psychoactive properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(N-Pyrrolidinyl)-3’-nitropropiophenone involves its interaction with neurotransmitter systems in the brain. The compound is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and increased energy levels. The nitro group plays a crucial role in modulating the compound’s activity and its interaction with molecular targets .
Similar Compounds:
Cathinone: The parent compound, known for its stimulant properties.
Methcathinone: A derivative with a methyl group, also a potent stimulant.
Mephedrone: A synthetic cathinone with additional substituents on the aromatic ring, known for its psychoactive effects.
Uniqueness: 2-(N-Pyrrolidinyl)-3’-nitropropiophenone is unique due to the presence of both the pyrrolidine ring and the nitro group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H18N2O3 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
1-(3-nitrophenyl)-2-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H18N2O3/c1-11(15-8-3-2-4-9-15)14(17)12-6-5-7-13(10-12)16(18)19/h5-7,10-11H,2-4,8-9H2,1H3 |
Clé InChI |
LTLFRBMKBHQUTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




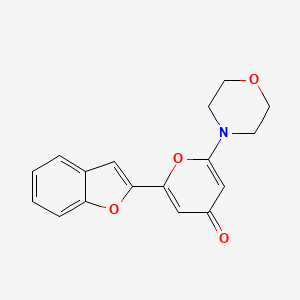
![2-(cinnamyloxy)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10841133.png)
